Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C12H19N3O4 and its molecular weight is 269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a compound that has been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. The study detailed the spectroscopic characterization, crystal X-ray diffraction studies, and explored its biological activities, noting moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, 2015).
Natural Product Analogs and Biological Activity
The compound's structure is closely related to 1,2,4-oxadiazole rings, which are present in natural products known for biological activities. Maftei et al. (2013) synthesized and evaluated natural product analogs containing a 1,2,4-oxadiazole ring, revealing significant antitumor activity in vitro. This study highlights the potential of compounds with the 1,2,4-oxadiazole structure in developing antitumor agents (Maftei, 2013).
Organic Synthesis and Chemical Reactions
In organic synthesis, variants of the compound have been used to understand chemical reactions and synthesize new compounds. For example, Remizov et al. (2019) studied the reactions of a similar compound, exploring how it reacts with various bases and the conditions under which different derivatives are formed (Remizov, 2019).
Optoelectronic Properties
The oxadiazole structure is noteworthy in studies related to optoelectronic properties. Cooper et al. (2022) investigated the properties of 1,3,4-oxadiazole derivatives, noting their potential in organic light-emitting diodes (OLEDs) and highlighting their thermally activated delayed fluorescence. This study underscores the compound's relevance in the field of materials science and technology (Cooper, 2022).
Properties
IUPAC Name |
tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-8-13-10(14-19-8)9-7-17-6-5-15(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUVDXEGNLBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2COCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.